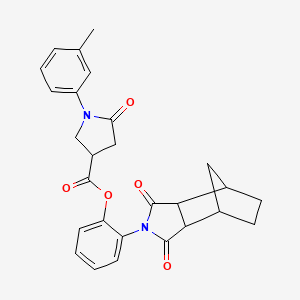![molecular formula C33H21ClN2O5 B12467942 2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)
2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes . The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol, with BF3·OEt2 as a catalyst under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.
科学的研究の応用
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
作用機序
The mechanism of action for 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents . Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core and exhibits comparable biological activities.
2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]butanoic acid:
Uniqueness
What sets 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE apart is its combination of a quinoline core with isoindoline and chlorophenyl groups, which may confer unique electronic and steric properties, enhancing its potential as a versatile pharmacophore and material science candidate.
特性
分子式 |
C33H21ClN2O5 |
|---|---|
分子量 |
561.0 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C33H21ClN2O5/c1-19-5-4-8-24-27(33(40)41-18-29(37)21-9-13-22(34)14-10-21)17-28(35-30(19)24)20-11-15-23(16-12-20)36-31(38)25-6-2-3-7-26(25)32(36)39/h2-17H,18H2,1H3 |
InChIキー |
DRXLMFVICRJWFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)OCC(=O)C6=CC=C(C=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)
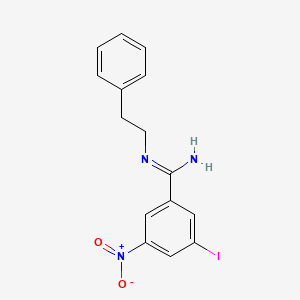
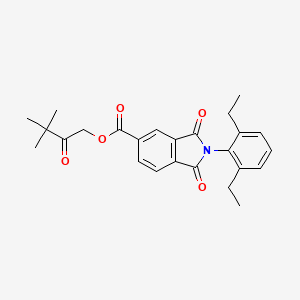

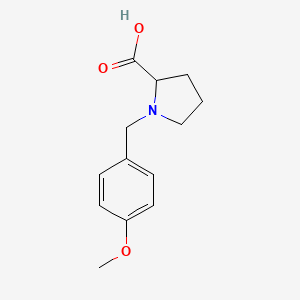
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12467881.png)
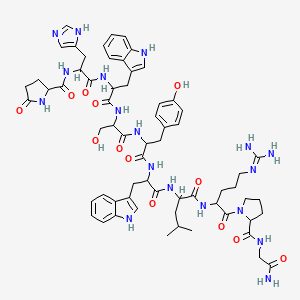

![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B12467919.png)
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B12467923.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)
